molecular formula C21H24N4O2S B2559135 N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1021258-58-1

N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2559135
CAS RN: 1021258-58-1
M. Wt: 396.51
InChI Key: DGRFJWWYYAFBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Chirality

Research on enantiomeric couples of potential A3 adenosine receptor antagonists highlights the significance of chiral separation and absolute configuration assignment in the development of pharmaceutical compounds. Techniques like HPLC chiral resolution and a combination of chiroptical spectroscopies are crucial for understanding the pharmacological potential of heterocyclic compounds (D. Rossi et al., 2016).

Antimicrobial Activity

The antimicrobial potential of new heterocycles incorporating various moieties, including antipyrine, showcases the relevance of structural diversity in combating microbial resistance. Compounds synthesized from key intermediates demonstrate significant antimicrobial activities, underscoring the importance of these compounds in developing new therapeutic agents (S. Bondock et al., 2008).

Crystal Structure Analysis

Understanding the crystal structure of heterocyclic acetamides provides insights into their conformational dynamics and intermolecular interactions, which are critical for drug design and material science applications. Studies revealing the folded conformation of such compounds through intramolecular hydrogen bonding highlight the complexity of molecular design (S. Subasri et al., 2016).

Polymorphism in Pharmaceutical Compounds

Research on the polymorphism of active pharmaceutical ingredients, such as the conversion of hydrates to anhydrous forms, emphasizes the importance of physical form in drug stability, solubility, and bioavailability. Such studies are crucial for optimizing pharmaceutical formulations and ensuring therapeutic efficacy (Rositza I. Petrova et al., 2009).

Dual Inhibitors for Cancer Therapy

The synthesis and evaluation of compounds as dual inhibitors of key enzymes in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), represent a promising avenue for antitumor drug development. Such compounds offer a strategy for targeting multiple pathways simultaneously, potentially leading to more effective cancer treatments (A. Gangjee et al., 2005).

properties

IUPAC Name

N-butan-2-yl-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-13(2)23-17(26)12-28-21-24-18-16(14-7-5-4-6-8-14)11-22-19(18)20(27)25(21)15-9-10-15/h4-8,11,13,15,22H,3,9-10,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRFJWWYYAFBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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